molecular formula C8H14O2 B1316905 Ethyl 2-cyclobutylacetate CAS No. 38353-27-4

Ethyl 2-cyclobutylacetate

Cat. No.: B1316905
CAS No.: 38353-27-4
M. Wt: 142.2 g/mol
InChI Key: JPXIQOLOFKDUFB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylacetate is an organic compound with the molecular formula C8H14O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a cyclobutyl group attached to an acetate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclobutylacetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutylacetic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Cyclobutylacetic acid.

    Reduction: Cyclobutylmethanol.

    Substitution: Various substituted cyclobutylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclobutylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclobutylacetic acid, which can then participate in further biochemical pathways. The cyclobutyl group may also interact with specific enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 2-cyclobutylacetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Cyclobutylacetic acid: The free acid form of the compound.

    Cyclobutylmethanol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry.

Biological Activity

Ethyl 2-cyclobutylacetate is a compound with emerging interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O2C_8H_{14}O_2 and is characterized by the presence of a cyclobutane ring, which contributes to its unique biological properties. The structural formula can be represented as follows:

Ethyl 2 cyclobutylacetateC8H14O2\text{Ethyl 2 cyclobutylacetate}\rightarrow \text{C}_{8}\text{H}_{14}\text{O}_{2}

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound through its interaction with sigma-1 receptors (S1R). These receptors are implicated in various neurodegenerative diseases, and compounds that activate S1R can promote neuronal survival and plasticity.

  • Mechanism of Action : this compound is believed to enhance neurite outgrowth in neuronal cell lines such as PC12 cells, indicating its potential role in neuroprotection. This is supported by findings where S1R activation led to reduced oxidative stress and improved cell viability under toxic conditions .
  • Case Study : In a specific experiment, this compound was tested alongside other S1R ligands, demonstrating significant protective effects against oxidative damage induced by rotenone in SH-SY5Y cells. The compound showed a dose-dependent increase in cell viability, particularly at concentrations around 1 μM .

2. Antioxidant Properties

The antioxidant activity of this compound has been observed in various assays. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases.

  • Research Findings : Studies have indicated that this compound can scavenge free radicals and reduce lipid peroxidation, contributing to its protective effects on cellular membranes .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
NeuroprotectionActivation of sigma-1 receptors
AntioxidantScavenging free radicals
Cell viability enhancementProtection against oxidative stress

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in neurodegenerative diseases and as an antioxidant. The activation of sigma-1 receptors appears to be a critical pathway for its neuroprotective effects. Further research is necessary to fully elucidate the mechanisms involved and explore the therapeutic applications of this compound.

Properties

IUPAC Name

ethyl 2-cyclobutylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIQOLOFKDUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558888
Record name Ethyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38353-27-4
Record name Ethyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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